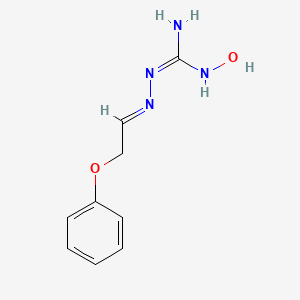![molecular formula C19H14Cl2N2O5S2 B15284452 5-(2-Chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15284452.png)
5-(2-Chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of two benzylidene groups, each substituted with chloro, hydroxy, and methoxy groups, attached to a thiazolidinone ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-chloro-4-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the condensation and cyclization processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring, converting them to alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological studies, the compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound has shown promise as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways in pathogens and cancer cells makes it a potential therapeutic agent.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
作用机制
The mechanism of action of 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, or cell cycle regulation, depending on the specific biological context.
相似化合物的比较
Similar Compounds
- 2-chloro-4-hydroxy-5-methoxybenzaldehyde
- Thiosemicarbazide
- 2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one lies in its dual benzylidene substitution and the presence of both chloro and methoxy groups. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
属性
分子式 |
C19H14Cl2N2O5S2 |
|---|---|
分子量 |
485.4 g/mol |
IUPAC 名称 |
(5Z)-5-[(2-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(E)-(2-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14Cl2N2O5S2/c1-27-15-3-9(11(20)6-13(15)24)5-17-18(26)23(19(29)30-17)22-8-10-4-16(28-2)14(25)7-12(10)21/h3-8,24-25H,1-2H3/b17-5-,22-8+ |
InChI 键 |
DSLWNXGZJGUNFS-OCGTYUBOSA-N |
手性 SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC(=C(C=C3Cl)O)OC)Cl)O |
规范 SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC(=C(C=C3Cl)O)OC)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[3-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]indol-1-yl]acetate](/img/structure/B15284373.png)
![2-[2-bromo-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B15284378.png)
![4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(4-chlorophenyl)-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B15284383.png)
![N'-(3-allyl-2-hydroxybenzylidene)-2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B15284386.png)
![ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15284388.png)

![2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-6-methyl-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-4-one](/img/structure/B15284399.png)
![2-Hydroxybenzaldehyde [3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B15284405.png)
![2-[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxyphenoxy]acetic acid](/img/structure/B15284410.png)
![(5Z)-2-anilino-5-[(3-bromo-4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284424.png)
![4-chloro-3-[5-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B15284426.png)
![(4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one](/img/structure/B15284431.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]pyrazine-2-carbohydrazide](/img/structure/B15284434.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284438.png)
